REACTION_CXSMILES
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[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[C:12]([C:15]([OH:17])=[O:16])#[C:13]C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]1[CH:13]=[C:12]([C:15]([OH:17])=[O:16])[N:7]=[N:6]1
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Name
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|
Quantity
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16.75 g
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Type
|
reactant
|
Smiles
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ClC1=C(CN=[N+]=[N-])C=CC=C1
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Name
|
|
Quantity
|
7.35 g
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Type
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reactant
|
Smiles
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C(#CC)C(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the precipitated product is filtered off with suction
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Type
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WASH
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Details
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washed first with toluene
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(CN2N=NC(=C2)C(=O)O)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |